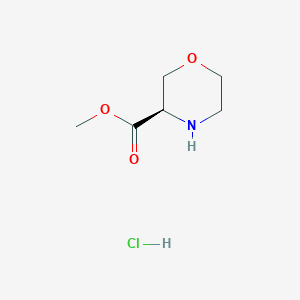

(R)-methyl morpholine-3-carboxylate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (3R)-morpholine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c1-9-6(8)5-4-10-3-2-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWULSIFJKMWPM-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1COCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00655079 | |

| Record name | Methyl (3R)-morpholine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187929-55-0 | |

| Record name | 3-Morpholinecarboxylic acid, methyl ester, hydrochloride (1:1), (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187929-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (3R)-morpholine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-methyl morpholine-3-carboxylate hydrochloride

This guide provides a comprehensive technical overview of (R)-methyl morpholine-3-carboxylate hydrochloride, a chiral building block of increasing significance in medicinal chemistry and drug development. We will delve into its chemical identity, physicochemical properties, and its emerging role in novel therapeutic modalities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.

Core Chemical Identity

This compound is a heterocyclic compound featuring a morpholine ring with a methyl carboxylate group at the 3-position.[1] The stereochemistry at this chiral center is designated as (R), a feature critical to its specific interactions in biological systems.[1] The compound is typically supplied as a hydrochloride salt to improve its stability and handling characteristics.

Structural and Molecular Information

The fundamental identifiers for this compound are crucial for accurate sourcing, analysis, and regulatory documentation.

| Identifier | Value | Source |

| CAS Number | 1187929-55-0 | [1] |

| Molecular Formula | C₆H₁₂ClNO₃ | [1] |

| Molecular Weight | 181.62 g/mol | [1][2] |

| IUPAC Name | methyl (3R)-morpholine-3-carboxylate;hydrochloride | [1] |

| InChI | InChI=1S/C6H11NO3.ClH/c1-9-6(8)5-4-10-3-2-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m1./s1 | [1] |

| InChIKey | NSWULSIFJKMWPM-NUBCRITNSA-N | [1] |

| Canonical SMILES | COC(=O)[C@H]1COCCN1.Cl | [1] |

Physicochemical and Safety Profile

Understanding the physical properties and safety requirements is paramount for the effective and safe application of this compound in a laboratory setting.

Physical Properties

While some physical properties are not extensively documented in publicly available literature, typical characteristics for similar compounds and available data are summarized below.

| Property | Value / Description | Notes |

| Appearance | Likely a white to off-white solid. | Based on typical appearance of similar morpholine derivatives.[1] |

| Melting Point | Not available. | - |

| Boiling Point | ~202.2 ± 30.0 °C at 760 mmHg | This is an estimated value for the free base form, not the hydrochloride salt.[1] |

| Solubility | Variable depending on the solvent. | Specific solubility data is not provided in the literature.[1] |

Safety and Handling

This compound is classified with specific hazards that necessitate careful handling to ensure personnel safety.

-

Hazard Statements :

-

Precautionary Measures :

Synthesis and Manufacturing

While a specific, detailed industrial synthesis for this compound is not widely published, a plausible and chemically sound synthetic route can be devised based on established methodologies for creating chiral morpholine derivatives. The following represents a logical, multi-step approach starting from a readily available chiral precursor.

Conceptual Synthetic Pathway

The proposed synthesis leverages the principles of asymmetric synthesis, where the chiral center is established early and carried through the reaction sequence. A key strategy involves the cyclization of a chiral N-substituted-β-amino alcohol.

Caption: Conceptual synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on general synthetic strategies for chiral morpholines and should be optimized for specific laboratory conditions.

Step 1: N-Alkylation of D-Serine methyl ester

-

Suspend D-Serine methyl ester hydrochloride (1 eq.) and sodium carbonate (2.5 eq.) in acetonitrile.

-

Add allyl bromide (1.1 eq.) dropwise at room temperature.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure to obtain crude N-allyl-D-serine methyl ester.

Causality: This step introduces the allyl group, which will later be removed, acting as a protecting group for the nitrogen.

Step 2: Reduction of the Ester

-

Prepare a suspension of lithium aluminum hydride (LiAlH₄, 2 eq.) in anhydrous THF and cool to 0 °C.

-

Slowly add a solution of the crude N-allyl-D-serine methyl ester in THF.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction by sequential addition of water, 15% NaOH solution, and water.

-

Filter the resulting aluminum salts and wash thoroughly with ethyl acetate. Concentrate the combined organic layers to yield N-allyl-D-serinol.

Causality: The ester is reduced to a primary alcohol, which is necessary for the subsequent cyclization step.

Step 3: Cyclization to form the Morpholine Ring

-

To a solution of N-allyl-D-serinol (1 eq.) in anhydrous DMF, add sodium hydride (2.2 eq.) portion-wise at 0 °C.

-

After stirring for 30 minutes, add 1-bromo-2-chloroethane (1.1 eq.) dropwise.

-

Allow the reaction to stir at room temperature overnight.

-

Quench with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.

-

Purify the crude product by column chromatography to yield ((R)-4-allyl-morpholin-3-yl)methanol.

Causality: This is an intramolecular Williamson ether synthesis to form the morpholine ring.

Step 4 & 5: Oxidation, Esterification, Deprotection and Salt Formation

-

The primary alcohol is oxidized to a carboxylic acid using a suitable oxidizing agent (e.g., TEMPO-mediated oxidation).

-

The resulting carboxylic acid is then esterified using methanol in the presence of an acid catalyst (e.g., HCl or SOCl₂).

-

The N-allyl protecting group is removed using a transition metal catalyst such as Wilkinson's catalyst (RhCl(PPh₃)₃).

-

The final free base is dissolved in a suitable solvent like diethyl ether and treated with a solution of HCl in ether to precipitate the desired this compound.

Causality: These final steps convert the alcohol to the required methyl ester, remove the protecting group, and form the stable hydrochloride salt.

Applications in Drug Discovery and Development

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The chiral nature of this compound makes it a valuable building block for creating stereospecific molecules, which is critical for optimizing drug efficacy and reducing off-target effects.

Role as a Building Block in PROTACs

One of the most exciting applications for this compound is in the field of Targeted Protein Degradation , specifically in the design of Proteolysis-Targeting Chimeras (PROTACs) .

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's own ubiquitin-proteasome system.[3][4] A PROTAC consists of three main components: a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[4][5]

This compound can be incorporated into the linker or as part of the POI/E3 ligase ligand. Its defined stereochemistry can provide conformational rigidity to the linker, which is crucial for establishing a productive ternary complex between the POI and the E3 ligase, leading to efficient ubiquitination and subsequent degradation of the target protein.

Caption: Role of (R)-methyl morpholine-3-carboxylate in a PROTAC structure.

Quality Control and Analytical Methods

Ensuring the purity and stereochemical integrity of this compound is critical. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds.

Exemplary Chiral HPLC Method:

-

Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak AD-H or Chiralcel OD-H is a common starting point for separating chiral amines and esters.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar alcohol (e.g., isopropanol or ethanol) is typically used in normal-phase mode. The ratio is optimized to achieve baseline separation of the enantiomers. A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm).

-

Validation: The method should be validated by running a racemic sample to confirm the separation of the (R) and (S) enantiomers.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. Spectral data for the related hydrochloride salt of morpholine-3-carboxylic acid and the (S)-enantiomer hydrochloride are available and can be used for comparison.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.

Conclusion

This compound is a valuable and versatile chiral building block for modern drug discovery. Its defined stereochemistry and the privileged nature of the morpholine scaffold make it particularly suitable for the synthesis of complex, biologically active molecules, including the innovative class of targeted protein degraders known as PROTACs. A thorough understanding of its properties, synthesis, and analysis is essential for its effective application in the development of next-generation therapeutics.

References

- Methyl morpholine-3-carboxylate hydrochloride | C6H12ClNO3 | CID 42614243 - PubChem. (n.d.).

- Proteolysis-targeting chimeras (PROTACs) are shown schematically... | Download Scientific Diagram. (n.d.).

- PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. (2023). Pharmaceuticals, 16(7), 939. [Link]

- PROTAC: targeted drug strategy. Principles and limitations*. (2022).

Sources

- 1. This compound (1187929-55-0) for sale [vulcanchem.com]

- 2. Methyl morpholine-3-carboxylate hydrochloride | C6H12ClNO3 | CID 42614243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. azalesov.com [azalesov.com]

Physical and chemical properties of (R)-methyl morpholine-3-carboxylate hydrochloride

An In-Depth Technical Guide to (R)-methyl morpholine-3-carboxylate hydrochloride: Properties, Analysis, and Applications

Abstract

This compound is a pivotal chiral building block in modern medicinal chemistry. Its constrained heterocyclic scaffold, combined with a reactive ester functionality and defined stereochemistry, makes it a valuable intermediate for the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of its chemical and physical properties, outlines robust analytical methodologies for quality control, details its applications in drug discovery—particularly in the burgeoning field of protein degradation—and establishes clear protocols for its safe handling and storage. Authored from the perspective of a senior application scientist, this document aims to equip researchers and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this compound in their synthetic endeavors.

Chemical Identity and Core Properties

A thorough understanding of a reagent's fundamental properties is the cornerstone of its effective application in research and development. This section delineates the essential identifiers and physicochemical characteristics of this compound.

Nomenclature and Structural Identifiers

The compound is a hydrochloride salt of the methyl ester of the (R)-enantiomer of morpholine-3-carboxylic acid. The morpholine ring provides a stable, non-aromatic heterocyclic core, while the stereocenter at the C3 position is critical for its specific interactions in chiral environments.[1]

| Identifier | Value |

| CAS Number | 1187929-55-0[1][2] |

| Molecular Formula | C₆H₁₂ClNO₃[1][3] |

| Molecular Weight | 181.62 g/mol [1][3][4] |

| IUPAC Name | methyl (3R)-morpholine-3-carboxylate;hydrochloride[1] |

| Canonical SMILES | COC(=O)[C@H]1COCCN1.Cl[1] |

| InChI Key | NSWULSIFJKMWPM-NUBCRITNSA-N[1] |

| Synonyms | Methyl (3R)-morpholine-3-carboxylate HCl |

Physicochemical Properties

The properties summarized below are critical for experimental design, including solvent selection, reaction setup, and purification strategies. As a salt, its solubility is markedly different from its free base form.

| Property | Value / Observation | Rationale & Experimental Insight |

| Appearance | White to off-white solid | Typical appearance for organic hydrochloride salts.[5] Color variation may indicate impurities. |

| Purity | ≥95% to ≥98% | Sourced commercially, purity is typically confirmed by HPLC and NMR.[2][5] |

| Boiling Point | ~202.2°C (free base) | Data is for the free base; the hydrochloride salt will decompose at high temperatures rather than boil.[1] |

| Solubility Profile | Soluble in water, methanol. Limited solubility in nonpolar solvents. | The ionic nature of the hydrochloride salt enhances solubility in polar protic solvents. The free base form would exhibit higher solubility in organic solvents like dichloromethane or ethyl acetate. |

| Storage | Store at room temperature in a cool, dry, well-ventilated area.[3][6] | The compound may be hygroscopic. Proper storage in a tightly sealed container is crucial to prevent degradation and maintain sample integrity. |

Synthesis and Chiral Integrity

The biological activity of chiral molecules is often confined to a single enantiomer. Therefore, securing enantiomerically pure starting materials is paramount in drug development.

Rationale for Enantiopurity

In a chiral biological environment (like the human body), enantiomers of a drug can exhibit different pharmacological, toxicological, and pharmacokinetic properties.[7] Regulatory agencies such as the FDA now mandate that chiral drugs be developed as single enantiomers unless there is a therapeutic justification for using a racemic mixture.[7] Utilizing enantiopure building blocks like this compound is the most direct strategy to ensure the stereochemical integrity of the final active pharmaceutical ingredient (API).

Proposed Synthetic Pathway

The most straightforward and industrially scalable synthesis involves the esterification of the corresponding enantiopure carboxylic acid. This approach preserves the critical stereocenter.

Causality Behind Experimental Choices:

-

Starting Material: The synthesis begins with (R)-morpholine-3-carboxylic acid, ensuring the desired stereochemistry is established from the outset.

-

Reagent Choice: Methanol serves as both the solvent and the reactant. An acid catalyst, typically gaseous HCl or thionyl chloride (SOCl₂), is used to activate the carboxylic acid for nucleophilic attack by methanol. Using HCl gas is convenient as it directly yields the desired hydrochloride salt.

-

Temperature Control: The reaction is typically run at reflux to ensure a reasonable reaction rate, but not at excessively high temperatures that could risk side reactions.

Caption: Proposed synthetic workflow for this compound.

Analytical Characterization and Quality Control

Verifying the identity, purity, and chiral integrity of starting materials is a non-negotiable step in pharmaceutical synthesis. A multi-pronged analytical approach ensures that the material meets all required specifications.

Overview of QC Parameters

A Certificate of Analysis (CoA) for this compound should report on three key parameters:

-

Identity: Confirmation of the chemical structure.

-

Purity: Quantitation of the desired compound relative to any impurities.

-

Enantiomeric Excess (ee): Confirmation of the stereochemical purity.

Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

Expertise: Chiral HPLC is the gold standard for determining enantiomeric excess. The principle relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the two enantiomers.[8] The differing stability of these complexes leads to different retention times, allowing for their separation and quantification.

Methodology:

-

Column Selection: A polysaccharide-based CSP (e.g., Chiralpak series) is often effective for separating amino acid derivatives.

-

Mobile Phase Preparation: A typical mobile phase would be a mixture of a nonpolar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive to improve peak shape.

-

Sample Preparation: Dissolve a small, accurately weighed sample of the compound in the mobile phase to a concentration of ~1 mg/mL.

-

Instrumentation:

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm (as the molecule lacks a strong chromophore).

-

Column Temperature: 25 °C.

-

-

Data Analysis: The enantiomeric excess is calculated from the peak areas of the (R) and (S) enantiomers: ee% = ([Area_R - Area_S] / [Area_R + Area_S]) * 100.

Protocol: Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise: ¹H NMR is a powerful, non-destructive technique used to confirm the chemical structure of a molecule.[9] Each unique proton in the structure gives rise to a signal, and the signal's location (chemical shift), splitting pattern (multiplicity), and integration provide a detailed map of the molecule.

Expected ¹H NMR Spectrum (in D₂O):

-

~3.8 ppm (singlet, 3H): The methyl ester (-OCH₃) protons.

-

~3.5-4.2 ppm (multiplets, 7H): A complex region corresponding to the seven protons on the morpholine ring. The diastereotopic nature of the protons on the same carbon atom leads to complex splitting patterns. The proton at the C3 chiral center will appear as a distinct multiplet within this region.

Caption: Standard analytical workflow for quality control validation.

Applications in Medicinal Chemistry

This compound is not merely a reagent but a strategic component for building molecular complexity and influencing biological activity.

Role as a Chiral Scaffold

As a constrained bicyclic amino acid derivative, the morpholine ring serves as a bioisostere for other cyclic systems and can improve physicochemical properties like solubility. The defined stereochemistry at C3 allows for precise spatial orientation of substituents, which is critical for optimizing interactions with a biological target. The methyl ester provides a convenient chemical handle for further elaboration, typically through amide bond formation after hydrolysis to the free carboxylic acid.

Application in Targeted Protein Degradation

A prominent application of this scaffold is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein.

Trustworthiness: A PROTAC consists of three parts: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The morpholine scaffold can be incorporated into the E3 ligase ligand, often as part of derivatives that bind to ligases like Cereblon (CRBN) or Von Hippel-Lindau (VHL). Its rigid structure helps to correctly orient the molecule within the binding pocket of the E3 ligase, a self-validating system where improper binding results in a loss of degradation activity.

Caption: Schematic of a PROTAC, highlighting the integration of the morpholine scaffold.

Safety, Handling, and Storage

Adherence to proper safety protocols is essential when working with any chemical reagent.

Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).[4]

| GHS Classification | Hazard Statement |

| Skin Irritation | H315: Causes skin irritation[4] |

| Eye Irritation | H319: Causes serious eye irritation[4] |

| Respiratory Irritation | H335: May cause respiratory irritation[4] |

Recommended Handling Procedures

Based on the hazard profile, the following personal protective equipment (PPE) and handling guidelines are mandatory.[1]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Avoid breathing dust.[1] Wash hands thoroughly after handling.

Storage and Stability

-

Conditions for Safe Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][11]

-

Chemical Stability: The compound is stable under recommended storage conditions.[12] However, as a methyl ester, it can be susceptible to hydrolysis in the presence of strong acids or bases, especially over prolonged periods or at elevated temperatures.

Conclusion

This compound represents a confluence of desirable traits for a modern synthetic building block: stereochemical purity, structural rigidity, and versatile functionality. Its established role as a key intermediate in the synthesis of complex molecules, particularly in the high-impact area of targeted protein degradation, ensures its continued relevance. For the medicinal chemist, this compound is not just a starting material but a tool for imparting specific three-dimensional architecture to novel therapeutic candidates. By understanding its properties, analytical profiles, and handling requirements as detailed in this guide, researchers can confidently and safely leverage its full potential to advance the frontiers of drug discovery.

References

- (R)

- Methyl morpholine-3-carboxylate hydrochloride | C6H12ClNO3 | CID 42614243 - PubChem. PubChem. [Link]

- Methyl morpholine-3-carboxylate hydrochloride, min 97%, 10 grams - CP Lab Safety. CP Lab Safety. [Link]

- MSDS of (R)-3-Methylmorpholine hydrochloride - Capot Chemical. Capot Chemical. [Link]

- Methyl morpholine-3-carboxylate hydrochloride - Acros Pharmatech.

- Chiral Drug Separation.

- Material Safety Data Sheet - N-Methylmorpholine hydrochloride, 99+% - Cole-Parmer. Cole-Parmer. [Link]

- Chiral recognition by enantioselective liquid chromatography: mechanisms and modern chiral st

Sources

- 1. This compound (1187929-55-0) for sale [vulcanchem.com]

- 2. cenmed.com [cenmed.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Methyl morpholine-3-carboxylate hydrochloride | C6H12ClNO3 | CID 42614243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl morpholine-3-carboxylate hydrochloride 95% | CAS: 1214686-81-3 | AChemBlock [achemblock.com]

- 6. Methyl morpholine-3-carboxylate hydrochloride [acrospharmatech.com]

- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 8. Chiral recognition by enantioselective liquid chromatography: mechanisms and modern chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methyl Morpholine-3-carboxylate-HCl(1214686-81-3) 1H NMR spectrum [chemicalbook.com]

- 10. capotchem.com [capotchem.com]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Comprehensive Technical Guide to the Synthesis of (R)-methyl morpholine-3-carboxylate hydrochloride

Abstract

(R)-methyl morpholine-3-carboxylate hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry, often serving as a key building block in the synthesis of various pharmaceutical agents. Its rigid morpholine scaffold and defined stereochemistry at the C3 position make it a valuable synthon for introducing specific spatial arrangements in drug candidates, thereby influencing their pharmacological activity and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the primary synthetic pathways to obtain this enantiomerically pure compound. We will delve into the strategic considerations behind two principal approaches: asymmetric synthesis starting from a chiral pool precursor and the resolution of a racemic mixture. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles and justifications for the selected methodologies.

Introduction to this compound

The morpholine ring is a privileged scaffold in drug discovery, present in numerous approved drugs. The introduction of a chiral center, as in (R)-methyl morpholine-3-carboxylate, provides a vector for stereospecific interactions with biological targets. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for handling and subsequent reactions.

| Identifier | Value |

| IUPAC Name | methyl (3R)-morpholine-3-carboxylate;hydrochloride[1] |

| CAS Number | 1187929-55-0[1] |

| Molecular Formula | C₆H₁₂ClNO₃[1] |

| Molecular Weight | 181.62 g/mol [1] |

| Appearance | Typically a white to off-white solid[2] |

The primary challenge in synthesizing this molecule lies in the stereoselective construction of the chiral center at the C3 position. This guide will focus on practical and scalable methods to achieve high enantiomeric purity.

Strategic Approaches to Enantioselective Synthesis

There are two main strategies for obtaining an enantiomerically pure compound like this compound:

-

Asymmetric Synthesis: This "chiral pool" approach utilizes a readily available, enantiomerically pure starting material to build the target molecule, transferring the initial stereochemistry through the synthetic sequence.

-

Chiral Resolution: This method involves the synthesis of a racemic mixture of the target compound, followed by separation of the desired enantiomer from the unwanted one.

The choice between these strategies often depends on factors such as the availability and cost of the chiral starting material, the efficiency of the resolution process, and the scalability of the overall synthesis.

Figure 1: High-level overview of the two primary synthetic strategies.

PART I: Asymmetric Synthesis from D-Serine

This approach is often preferred due to its stereochemical precision from the outset, avoiding the loss of 50% of the material inherent in classical resolution. D-serine, the unnatural enantiomer of the common amino acid, serves as an excellent and relatively inexpensive chiral precursor. The synthesis involves the sequential construction of the morpholine ring around the existing chiral center of D-serine.

Causality Behind the Chosen Pathway:

-

Stereochemical Integrity: Starting with D-serine ensures the desired (R)-configuration at the C3 position of the morpholine ring, as the original stereocenter is retained throughout the synthesis.

-

Functional Group Handles: D-serine provides the necessary amine, carboxylic acid (as a precursor to the methyl ester), and hydroxyl groups in the correct relative positions for cyclization.

Overall Synthetic Workflow:

The synthesis can be broken down into five key stages:

-

Protection and Esterification of D-Serine: The amino group of D-serine is protected, and the carboxylic acid is converted to its methyl ester.

-

N-Alkylation: The protected amine is alkylated with a two-carbon unit bearing a leaving group, which will form the C5-C6 portion of the morpholine ring.

-

Deprotection and Cyclization: Removal of a protecting group from the hydroxyl function, followed by intramolecular cyclization to form the morpholine ring.

-

Amine Deprotection: Removal of the N-protecting group.

-

Hydrochloride Salt Formation: Conversion of the free base to the hydrochloride salt.

Figure 2: Workflow for the asymmetric synthesis of (R)-methyl morpholine-3-carboxylate HCl from D-Serine.

Detailed Experimental Protocol:

Step 1: Synthesis of N-Boc-D-serine methyl ester

-

Rationale: The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for the amine as it is stable to the basic conditions of the subsequent N-alkylation and can be removed under acidic conditions without affecting the ester. The methyl ester is formed to prevent the carboxylic acid from interfering with the cyclization step.

-

Procedure:

-

Suspend D-serine (1 eq.) in methanol.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq.) or trimethylchlorosilane (2.2 eq.) dropwise. The use of trimethylchlorosilane in methanol is a convenient method for this esterification[3].

-

Allow the reaction to warm to room temperature and stir for 12-24 hours until the starting material is consumed (monitored by TLC).

-

Remove the solvent under reduced pressure to yield D-serine methyl ester hydrochloride.

-

Dissolve the crude ester in a suitable solvent (e.g., dichloromethane) and add a base such as triethylamine (2.5 eq.).

-

Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) and stir at room temperature until the reaction is complete.

-

Work up the reaction by washing with aqueous acid and brine, drying over sodium sulfate, and concentrating to yield the N-Boc-D-serine methyl ester, which can be purified by column chromatography.

-

Step 2: N-Alkylation with 2-Chloroethanol

-

Rationale: This step introduces the two-carbon unit that will become the C5 and C6 atoms of the morpholine ring. A strong base is used to deprotonate the secondary amine of the Boc-protected serine ester, which then acts as a nucleophile.

-

Procedure:

-

Dissolve N-Boc-D-serine methyl ester (1 eq.) in a polar aprotic solvent like DMF or THF.

-

Cool to 0°C and add a strong base such as sodium hydride (NaH, 1.2 eq.) portion-wise.

-

After gas evolution ceases, add 2-chloroethanol (1.2 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction carefully with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry, and concentrate. The crude product is often used directly in the next step.

-

Step 3: Intramolecular Cyclization

-

Rationale: This is the key ring-forming step. A base is used to deprotonate the hydroxyl group, which then displaces the chloride in an intramolecular Sₙ2 reaction (Williamson ether synthesis) to form the morpholine ring.

-

Procedure:

-

Dissolve the crude product from the previous step in THF.

-

Add a base such as potassium tert-butoxide (1.5 eq.) at room temperature.

-

Heat the reaction to reflux for 4-6 hours until cyclization is complete.

-

Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.

-

Purify the crude product, N-Boc-(R)-methyl morpholine-3-carboxylate, by column chromatography.

-

Step 4 & 5: Deprotection and Hydrochloride Salt Formation

-

Rationale: The Boc group is removed under acidic conditions. By using HCl in a non-aqueous solvent, the resulting free amine is immediately protonated to form the desired hydrochloride salt in a single step.

-

Procedure:

-

Dissolve the purified N-Boc-(R)-methyl morpholine-3-carboxylate (1 eq.) in a suitable solvent like diethyl ether, dioxane, or methanol.

-

Cool the solution to 0°C.

-

Bubble anhydrous HCl gas through the solution or add a solution of HCl in the chosen solvent (e.g., 4M HCl in dioxane) until the solution is saturated.

-

Stir the reaction at 0°C for 1 hour and then at room temperature for 2-4 hours.

-

The product will often precipitate from the solution. If not, the solvent can be removed under reduced pressure.

-

The resulting solid is triturated with diethyl ether, filtered, and dried under vacuum to yield this compound as a white solid.

-

PART II: Synthesis via Chiral Resolution

An alternative strategy is to prepare the racemic methyl morpholine-3-carboxylate and then separate the enantiomers. This can be advantageous if a suitable chiral resolving agent is available and the resolution is efficient.

Causality Behind the Chosen Pathway:

-

Starting Material Cost: This pathway begins with inexpensive, achiral starting materials.

-

Process Simplicity: The initial synthesis of the racemate does not require stereocontrol, potentially simplifying the process.

-

Resolution Efficiency: The success of this method hinges on the ability to form diastereomeric salts with significantly different solubilities, allowing for separation by crystallization.

Overall Synthetic Workflow:

-

Synthesis of Racemic Morpholine-3-carboxylic acid: Prepare the racemic carboxylic acid.

-

Chiral Resolution: React the racemic acid with a chiral resolving agent (e.g., a chiral amine or acid) to form diastereomeric salts, which are then separated.

-

Liberation of the Enantiopure Acid: Convert the separated diastereomeric salt back to the enantiomerically pure carboxylic acid.

-

Esterification and Salt Formation: Convert the pure (R)-morpholine-3-carboxylic acid to its methyl ester hydrochloride.

Figure 3: Workflow for the synthesis of (R)-methyl morpholine-3-carboxylate HCl via chiral resolution.

Detailed Experimental Protocol:

Step 1: Synthesis of Racemic Methyl morpholine-3-carboxylate

-

Procedure: The synthesis would follow a similar pathway to the asymmetric synthesis but starting with racemic serine.

Step 2: Chiral Resolution of Racemic Morpholine-3-carboxylic acid

-

Rationale: It is generally easier to resolve the free carboxylic acid than the ester. A chiral resolving agent, such as (+)-tartaric acid, is used to form diastereomeric salts. Due to their different three-dimensional structures, these salts have different physical properties, most notably solubility, which allows for their separation.

-

Procedure:

-

Hydrolyze the racemic methyl morpholine-3-carboxylate to the corresponding carboxylic acid using aqueous NaOH, followed by neutralization.

-

Dissolve the racemic morpholine-3-carboxylic acid (1 eq.) in a suitable solvent, such as ethanol or methanol.

-

In a separate flask, dissolve a sub-stoichiometric amount (e.g., 0.5 eq.) of the chiral resolving agent, for example, L-(+)-tartaric acid, in the same solvent, with gentle heating if necessary.

-

Add the resolving agent solution to the racemic acid solution.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration. The enantiomeric purity of the acid in the salt should be checked at this stage (e.g., by polarimetry after liberating a small sample).

-

Several recrystallizations may be necessary to achieve high diastereomeric excess.

-

Step 3 & 4: Liberation of (R)-Morpholine-3-carboxylic acid and Conversion to the Final Product

-

Rationale: The desired diastereomeric salt is treated with a base to liberate the free amine, which is then esterified and converted to the hydrochloride salt.

-

Procedure:

-

Suspend the purified diastereomeric salt in water and add an aqueous base (e.g., NaOH) to deprotonate the tartaric acid and liberate the free (R)-morpholine-3-carboxylic acid.

-

Extract the aqueous layer with a suitable organic solvent to remove the chiral resolving agent if it is organic-soluble, or use ion-exchange chromatography.

-

Acidify the aqueous layer to precipitate the (R)-morpholine-3-carboxylic acid, or directly use the solution for the next step.

-

To the (R)-morpholine-3-carboxylic acid, add methanol and a catalytic amount of strong acid (like H₂SO₄) and reflux (Fischer esterification), or use the methanol/trimethylchlorosilane method as described in the asymmetric route[3]. The latter directly yields the hydrochloride salt.

-

Isolate the final product as previously described.

-

Analytical Characterization

To ensure the identity, purity, and enantiomeric excess of the final product, a combination of analytical techniques is employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

-

High-Performance Liquid Chromatography (HPLC): A chiral HPLC method is essential to determine the enantiomeric excess (e.e.) of the final product.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Polarimetry: To measure the specific rotation, which should be compared to literature values for the pure enantiomer.

Safety and Handling

-

Reagents: Many reagents used in these syntheses are hazardous. For instance, sodium hydride is highly flammable and reacts violently with water. Thionyl chloride is corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Product: this compound should be handled as a potentially harmful chemical. Avoid inhalation of dust and contact with skin and eyes[2].

Conclusion

The synthesis of this compound can be effectively achieved through either asymmetric synthesis from D-serine or chiral resolution of the corresponding racemate. The asymmetric approach offers better atom economy and inherent stereocontrol, making it highly attractive for producing enantiomerically pure material. The chiral resolution route, while involving the potential loss of material, can be a practical alternative depending on the cost and scalability of the resolution step. The choice of pathway will ultimately be guided by the specific requirements of the research or development program, including scale, cost, and available resources. Both methods, when executed with care, provide reliable access to this valuable chiral building block for pharmaceutical research.

References

- Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link]

- Wolfe, J. P., & Nakhla, J. S. (2007). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 9(24), 5043–5046. [Link]

- Tóth, B., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6545–6556. [Link]

- ResearchGate. (n.d.). Asymmetric synthesis of 2- and 3-substituted chiral morpholines. ResearchGate.

- Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493–14498. [Link]

- Zhu, M., et al. (2014). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 26(1), 259-262. [Link]

- Garner, P., & Park, J. M. (1990). 1,1,-DIMETHYLETHYL (S)- OR (R)

- Zhu, M. (2013). Method for preparing N-methylmorpholine. CN103121978A.

- Mokrov, E. A., & Zavarzin, I. V. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 785-812. [Link]

- Acros Pharmatech. (n.d.). Methyl morpholine-3-carboxylate hydrochloride. Acros Pharmatech.

- Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Organic Chemistry Portal.

- Ortiz, K. G., et al. (2024).

- Tóth, B., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6545-6556. [Link]

- N/A. (2016). A synthetic method of a medical intermediate 3-methylmorpholine hydrochloride. CN105753803A.

- N/A. (2012). Novel synthetic method of (S)-3-morpholinyl carboxylic acid. CN102617503A.

- Lindner, W. (1980).

- Lindner, W., & Hirschböck, I. (1984). Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 2(2), 183-189. [Link]

- ResearchGate. (n.d.). Tartaric Acid and Its Derivatives as Chiral Selectors in Stereoselective Synthesis and Analysis. ResearchGate.

- Zhang, Y., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 51(13), 5649-5681. [Link]

- The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry.

- An, G., et al. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 12(3), 441-447. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of (R)-methyl morpholine-3-carboxylate hydrochloride: A Chiral Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-methyl morpholine-3-carboxylate hydrochloride is a crucial chiral building block in the synthesis of a variety of pharmaceutical compounds. Its constrained morpholine ring and chiral center make it a valuable scaffold for introducing specific stereochemistry and conformational rigidity in drug candidates, which can lead to improved potency and selectivity. This technical guide provides a comprehensive overview of a robust and stereoselective synthetic route to this key starting material, beginning from the readily available chiral pool starting material, D-serine. The guide will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and discuss key considerations for reaction optimization and scale-up.

Introduction: The Significance of Chiral Morpholines in Medicinal Chemistry

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its presence can enhance aqueous solubility, improve metabolic stability, and provide a key hydrogen bond acceptor. When a stereocenter is introduced, as in (R)-methyl morpholine-3-carboxylate, it allows for precise three-dimensional positioning of substituents, which is critical for optimizing interactions with biological targets.[2] This guide focuses on a practical and efficient synthesis of the (R)-enantiomer, a key intermediate for various therapeutic agents.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, points towards a strategy rooted in chiral pool synthesis. The inherent chirality of the molecule can be traced back to a readily available and inexpensive chiral starting material. D-serine emerges as an ideal candidate, as its stereocenter corresponds to the desired (R)-configuration at the C3 position of the morpholine ring.

The overall synthetic strategy involves a four-step sequence:

-

Esterification of the carboxylic acid of D-serine to its methyl ester.

-

N-alkylation of the D-serine methyl ester with a suitable two-carbon electrophile to introduce the atoms required for the morpholine ring.

-

Intramolecular cyclization to form the core morpholine structure.

-

Formation of the hydrochloride salt to yield the stable and crystalline final product.

This approach is advantageous as it preserves the stereochemical integrity of the starting material throughout the synthesis.

Synthetic Pathway and Mechanistic Insights

The forward synthesis from D-serine is a well-established and reliable route. Below is a detailed examination of each step, including the underlying chemical principles.

Step 1: Fischer Esterification of D-Serine

The initial step involves the protection of the carboxylic acid functionality of D-serine as a methyl ester. The Fischer esterification is a classic and efficient method for this transformation, utilizing an excess of methanol in the presence of an acid catalyst.[3][4]

Reaction:

D-Serine + CH₃OH (excess) --(H⁺ catalyst)--> D-Serine methyl ester + H₂O

Mechanism:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of a water molecule yield the ester and regenerate the acid catalyst.[4]

Step 2: N-Alkylation of D-Serine Methyl Ester

With the carboxylic acid protected, the next step is the introduction of a two-carbon unit onto the nitrogen atom. A direct N-alkylation using a 2-haloethanol, such as 2-bromoethanol, in the presence of a mild base is an effective approach.[5]

Reaction:

D-Serine methyl ester + BrCH₂CH₂OH --(Base)--> N-(2-hydroxyethyl)-D-serine methyl ester

Mechanism:

This reaction is a nucleophilic substitution where the amino group of the D-serine methyl ester acts as the nucleophile, displacing the bromide leaving group from 2-bromoethanol. The choice of a non-nucleophilic base is crucial to prevent side reactions.

Step 3: Intramolecular Cyclization

The formation of the morpholine ring is achieved through an intramolecular Williamson ether synthesis.[6][7] The hydroxyl group of the N-(2-hydroxyethyl) side chain is deprotonated by a strong base to form an alkoxide, which then acts as an intramolecular nucleophile, displacing a leaving group on the serine backbone. To facilitate this, the primary hydroxyl group of the serine moiety is typically converted into a better leaving group, such as a tosylate or mesylate. However, a more direct approach involves a Mitsunobu reaction, which allows for the direct cyclization of the N-(2-hydroxyethyl)-D-serine methyl ester.[8][9]

Reaction (via Mitsunobu):

N-(2-hydroxyethyl)-D-serine methyl ester --(PPh₃, DIAD)--> (R)-methyl morpholine-3-carboxylate

Mechanism:

In the Mitsunobu reaction, triphenylphosphine (PPh₃) and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD), activate the primary alcohol of the serine backbone, making it susceptible to intramolecular nucleophilic attack by the hydroxyl group of the N-(2-hydroxyethyl) side chain.[10] This reaction proceeds with inversion of configuration at the carbon bearing the primary hydroxyl group, which is a key consideration in stereoselective synthesis.

Step 4: Hydrochloride Salt Formation

The final step is the conversion of the free base, (R)-methyl morpholine-3-carboxylate, into its hydrochloride salt. This is typically achieved by treating a solution of the morpholine derivative in an anhydrous organic solvent with a solution of hydrogen chloride in the same or a compatible solvent.[11]

Reaction:

(R)-methyl morpholine-3-carboxylate + HCl --(Anhydrous Solvent)--> this compound

Rationale:

The hydrochloride salt is generally a stable, crystalline solid that is easier to handle, purify, and store compared to the free base, which may be an oil or a low-melting solid.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and available reagents.

Synthesis of D-Serine Methyl Ester Hydrochloride

-

To a suspension of D-serine (10.5 g, 0.1 mol) in anhydrous methanol (150 mL) at 0 °C, slowly add thionyl chloride (11.0 mL, 0.15 mol).

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield D-serine methyl ester hydrochloride as a white solid. The product can be used in the next step without further purification.

Synthesis of N-(2-hydroxyethyl)-D-serine methyl ester

-

Dissolve D-serine methyl ester hydrochloride (15.5 g, 0.1 mol) in a suitable solvent such as acetonitrile (200 mL).

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (34.8 mL, 0.2 mol), to neutralize the hydrochloride and free the amine.

-

Add 2-bromoethanol (7.8 mL, 0.11 mol) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter off any salts.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain N-(2-hydroxyethyl)-D-serine methyl ester.

Synthesis of (R)-methyl morpholine-3-carboxylate

-

Dissolve N-(2-hydroxyethyl)-D-serine methyl ester (17.7 g, 0.1 mol) and triphenylphosphine (28.9 g, 0.11 mol) in anhydrous tetrahydrofuran (THF) (300 mL) and cool to 0 °C.

-

Slowly add diisopropyl azodicarboxylate (DIAD) (21.7 mL, 0.11 mol) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC.

-

After completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield (R)-methyl morpholine-3-carboxylate.

Synthesis of this compound

-

Dissolve the purified (R)-methyl morpholine-3-carboxylate (15.9 g, 0.1 mol) in anhydrous diethyl ether (200 mL).

-

Slowly add a 2M solution of HCl in diethyl ether until the precipitation of the hydrochloride salt is complete.

-

Stir the resulting suspension for 1 hour at room temperature.

-

Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.

Data Presentation and Visualization

Table of Reagents and Expected Yields

| Step | Starting Material | Reagents | Product | Expected Yield (%) |

| 1 | D-Serine | Thionyl chloride, Methanol | D-Serine methyl ester hydrochloride | >95 |

| 2 | D-Serine methyl ester HCl | 2-Bromoethanol, DIPEA | N-(2-hydroxyethyl)-D-serine methyl ester | 70-80 |

| 3 | N-(2-hydroxyethyl)-D-serine methyl ester | PPh₃, DIAD | (R)-methyl morpholine-3-carboxylate | 60-70 |

| 4 | (R)-methyl morpholine-3-carboxylate | HCl in diethyl ether | This compound | >90 |

Synthetic Workflow Diagram

Caption: Key steps in the Mitsunobu-mediated intramolecular cyclization.

Quality Control and Characterization

Ensuring the purity and stereochemical integrity of the final product is paramount. The following analytical techniques are recommended for characterization at each step:

-

Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of isolated intermediates.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of all intermediates and the final product.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

-

Chiral High-Performance Liquid Chromatography (Chiral HPLC): To determine the enantiomeric excess (e.e.) of the final product and ensure that no racemization has occurred during the synthesis.

-

Melting Point Analysis: To assess the purity of the crystalline hydrochloride salt.

Conclusion

This technical guide has outlined a comprehensive and reliable synthetic route for the preparation of this compound, a valuable chiral building block for drug discovery. By starting from the inexpensive and readily available chiral pool starting material D-serine, this multi-step synthesis provides a practical and scalable method for accessing this important intermediate. The detailed protocols, mechanistic insights, and analytical guidance provided herein are intended to empower researchers and drug development professionals in their efforts to synthesize novel and effective therapeutic agents.

References

- Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

- Organic Chemistry Portal. (n.d.). Morpholine synthesis.

- D'hooghe, M., & De Kimpe, N. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49, 787–812. [Link]

- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28. [Link]

- Garner, P., & Park, J. M. (1998). N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester. Organic Syntheses, 75, 70. [Link]

- Brown, G. R., et al. (1985). Chiral synthesis of 3-substituted morpholines via serine enantiomers and reductions of 5-oxomorpholine-3-carboxylates. Journal of the Chemical Society, Perkin Transactions 1, 2577-2581.

- Hughes, D. L. (2002). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]

- Wikipedia. (2023). Williamson ether synthesis. [Link]

- Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]

- K. C. Kumara Swamy, et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. [Link]

- Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859. [Link]

- CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid. (2012).

- Chemistry LibreTexts. (2023).

- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

- US20100204470A1 - method for salt prepar

- Carter, R. G., & Weldon, D. J. (2000). Stereospecific intramolecular cyclization of an N-(2-hydroxyethyl)serine derivative: a new route to chiral morpholines. Organic Letters, 2(24), 3915–3918.

- O'Donnell, M. J. (2001). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 34(8), 621–630.

- Avenoza, A., Busto, J. H., Canal, N., & Peregrina, J. M. (2002). A convenient synthesis of enantiopure 3-substituted morpholines from serine. Tetrahedron: Asymmetry, 13(21), 2379-2384.

- Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct and Waste-Free Amidations and Esters from Carboxylic Acids and Boronic Acids.

- MedCrave. (2018). The selective n-alkylation of monoethanolamine in PTC condition. MOJ Biorg Org Chem, 2(1), 19-21. [Link]

- Chamoin, S., et al. (2004). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA, 58(3), 140-144.

- Benoiton, L., et al. (1977). N-Methylamino Acids in Peptide Synthesis. I. The Synthesis of N-tert-Butyloxycarbonyl-N-methylamino Acids by N-Methylation. Canadian Journal of Chemistry, 55(5), 906-910.

- Organic Syntheses. (n.d.). dl-Serine.

- O'Donnell, M. J., Boniece, J. M., & Earp, S. E. (1978). The synthesis of amino acids by phase-transfer reactions. Tetrahedron Letters, 19(30), 2641-2644.

Sources

- 1. community.wvu.edu [community.wvu.edu]

- 2. This compound (1187929-55-0) for sale [vulcanchem.com]

- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. Mitsunobu Reaction [organic-chemistry.org]

- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

Procurement and Qualification of (R)-methyl morpholine-3-carboxylate hydrochloride for Research Applications

An In-depth Technical Guide for Researchers

Authored by: A Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for selecting and qualifying commercial suppliers of (R)-methyl morpholine-3-carboxylate hydrochloride. As a chiral building block, the stereochemical and chemical purity of this reagent is paramount for the synthesis of downstream target molecules in medicinal chemistry and drug discovery programs. This document outlines the critical quality attributes of the molecule, offers a comparative look at currently available commercial suppliers, and provides a robust workflow for incoming material verification.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a morpholine core.[1] The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their physicochemical properties and pharmacological profiles.[2] Its presence can improve aqueous solubility, metabolic stability, and target binding, making it a valuable component in the design of novel therapeutics, particularly for the central nervous system (CNS).[2][3]

The specific stereochemistry at the 3-position, designated as (R), is often crucial for the desired biological activity of the final compound. Therefore, sourcing this building block with high enantiomeric purity is a critical first step in any synthetic campaign.

Key Chemical Identifiers:

Critical Quality Attributes: Beyond the Purity Percentage

While a high chemical purity (e.g., >97%) is a necessary starting point, it is insufficient for ensuring the quality of a chiral building block. Researchers must consider several key attributes that dictate the material's suitability for stereospecific synthesis.

-

Enantiomeric Purity (or Enantiomeric Excess, e.e.): This is the most critical parameter. The presence of the undesired (S)-enantiomer can lead to the formation of diastereomeric impurities in subsequent steps, which can be difficult and costly to separate. It can also negatively impact the biological activity and safety profile of the final drug candidate. Enantiomeric purity is typically determined by chiral High-Performance Liquid Chromatography (HPLC).[6][7]

-

Structural Integrity: Verification of the correct chemical structure is essential. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the primary tool for confirming the molecular scaffold and the absence of significant organic impurities.

-

Residual Solvents: The manufacturing process may leave behind residual solvents. A Certificate of Analysis (CoA) should specify the levels of any residual solvents, which can interfere with reactions or be toxic.

-

Inorganic Impurities and Water Content: The presence of excess water or inorganic salts can affect reaction stoichiometry and yield.

Analysis of Commercial Suppliers

The market for specialized chemical reagents includes large distributors and smaller, specialized synthesis laboratories. The choice of supplier often involves a trade-off between cost, availability, and the comprehensiveness of quality documentation. Below is a comparative summary of suppliers identified for this compound based on publicly available data.

| Supplier | CAS Number Listed | Purity Claim | Available Quantities | Notes |

| Vulcanchem | 1187929-55-0 | Not specified | Not specified | Provides detailed chemical identifiers.[1] |

| Ivy Fine Chemicals | 1187929-55-0 | Not specified | 100mg, 250mg, 1g, Bulk | Offers specific package sizes with pricing.[4] |

| AChemBlock | 1214686-81-3 | 95% | Not specified | Lists the racemic CAS number but provides HNMR/HPLC data.[8] |

| Acros Pharmatech | 1214686-81-3 | 97.00%+ | 1g, Bulk | Lists the racemic CAS number; specifies purity.[9] |

| BLD Pharm | 1214686-81-3 | Not specified | Not specified | Lists the racemic CAS number.[10] |

Note: Some suppliers list the CAS number for the racemic or unspecified form (1214686-81-3) rather than the specific (R)-enantiomer (1187929-55-0).[5][8][9][10][11] It is imperative for the researcher to contact the supplier directly to confirm the stereochemistry and request enantiomer-specific analytical data before purchase.

Recommended Workflow for Supplier and Material Qualification

A systematic approach to qualifying both the supplier and the material is essential to prevent costly and time-consuming setbacks in research. The following workflow is recommended as a self-validating system to ensure the integrity of your starting materials.

Caption: Workflow for Supplier Qualification and Incoming QC.

Experimental Protocol: Incoming Material Verification

This protocol outlines the necessary steps a researcher should take upon receiving a shipment of this compound.

Objective: To verify the identity, purity, and enantiomeric integrity of the commercially supplied material.

Materials:

-

Received this compound

-

Deuterated solvent (e.g., DMSO-d₆ or D₂O) for NMR analysis

-

HPLC-grade solvents (e.g., acetonitrile, water, buffer salts)

-

Appropriate chiral HPLC column

Methodology:

-

Documentation Review and Visual Inspection:

-

Cross-reference the supplier's bottle label with the packing slip and the CoA. Ensure that the product name, CAS number, lot number, and quantity match.

-

Visually inspect the material. It is typically a white to off-white solid.[1] Note any discoloration or heterogeneity that may indicate degradation or contamination.

-

-

Solubility Test (Qualitative):

-

In a small vial, attempt to dissolve a few milligrams of the material in a solvent intended for your reaction. This provides a preliminary check for gross insolubilities that might contradict expected properties.[1]

-

-

¹H NMR Spectroscopy for Structural Verification:

-

Prepare a sample by dissolving ~5-10 mg of the material in a suitable deuterated solvent.

-

Acquire a ¹H NMR spectrum.

-

Analysis: Compare the obtained spectrum with a reference spectrum or predicted chemical shifts. Confirm the presence of all expected protons corresponding to the morpholine ring and the methyl ester group. Integrate the peaks to ensure the correct proton ratios. Look for significant unassigned peaks that would indicate the presence of organic impurities.

-

-

Chiral HPLC for Enantiomeric Purity Assessment:

-

Develop or use an established chiral HPLC method. This is the most critical step for this specific reagent. Method development may involve screening different chiral stationary phases (CSPs) and mobile phases.[6][12]

-

Prepare a dilute, known concentration of the material in the mobile phase.

-

Inject the sample onto the chiral HPLC system.

-

Analysis: The goal is to achieve baseline separation of the (R)- and (S)-enantiomers. Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100

-

The % e.e. should meet or exceed the requirements for your synthesis (typically >98% or higher).

-

-

Decision:

-

If the analytical data from steps 3 and 4 are consistent with the supplier's CoA and meet your quality requirements, the material can be released for use.

-

If significant discrepancies are found (e.g., structural impurities in the NMR, or enantiomeric purity below specification), the material should be quarantined, and the supplier's technical service should be contacted immediately with your data.

-

Safety and Handling

This compound should be handled with appropriate laboratory safety precautions. According to GHS classifications, it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood.[1] Avoid breathing dust.[1][8] Wear protective gloves, clothing, and eye/face protection.[8]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[9]

Conclusion

The successful use of this compound in research and development hinges on the procurement of high-quality, stereochemically pure material. By implementing a rigorous supplier vetting process and a robust incoming quality control workflow that includes both structural (NMR) and chiral (HPLC) analyses, researchers can mitigate risks associated with poor-quality starting materials. This diligence ensures the reliability and reproducibility of experimental results, ultimately accelerating the drug discovery and development timeline.

References

- Methyl morpholine-3-carboxylate hydrochloride | C6H12ClNO3 | CID 42614243. PubChem.

- Methyl morpholine-3-carboxylate hydrochloride, min 97%, 10 grams. CP Lab Safety.

- This compound [CAS: 1187929-55-0]. Ivy Fine Chemicals.

- Methyl morpholine-3-carboxylate hydrochloride. Acros Pharmatech.

- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49, 787–814.

- A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.

- Il-Choo, K., & et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. MDPI.

- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.

- A synthetic method of a medical intermediate 3-methylmorpholine hydrochloride. Google Patents.

- Different analytical methods of estimation of morpholine or its derivatives. ResearchGate.

- Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.

- New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PubMed.

- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Chemistry – A European Journal.

- Morpholine synthesis. Organic Chemistry Portal.

Sources

- 1. This compound (1187929-55-0) for sale [vulcanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ivychem.com [ivychem.com]

- 5. Methyl morpholine-3-carboxylate hydrochloride | C6H12ClNO3 | CID 42614243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methyl morpholine-3-carboxylate hydrochloride 95% | CAS: 1214686-81-3 | AChemBlock [achemblock.com]

- 9. acrospharmatech.com [acrospharmatech.com]

- 10. 1214686-81-3|Methyl morpholine-3-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 11. calpaclab.com [calpaclab.com]

- 12. mdpi.com [mdpi.com]

Methodological & Application

The Versatile Chiral Synthon: (R)-Methyl Morpholine-3-carboxylate Hydrochloride in Asymmetric Synthesis

For Immediate Release

(R)-methyl morpholine-3-carboxylate hydrochloride is a valuable and versatile chiral building block in asymmetric synthesis, prized for its role in the construction of complex, stereochemically defined molecules, particularly in the realm of drug discovery and development. Its rigid morpholine scaffold, coupled with the stereocenter at the C-3 position, provides a robust platform for the synthesis of a variety of chiral ligands, catalysts, and key intermediates for active pharmaceutical ingredients (APIs). This document serves as a detailed guide for researchers, scientists, and drug development professionals, outlining the applications and detailed protocols for the effective use of this important chiral synthon.

The significance of the morpholine moiety in medicinal chemistry cannot be overstated. It is a privileged scaffold known to impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1] The incorporation of a defined stereocenter, as in (R)-methyl morpholine-3-carboxylate, allows for precise control over the three-dimensional arrangement of substituents, which is critical for target engagement and biological activity.

Core Applications in Asymmetric Synthesis

The utility of this compound spans several key areas of asymmetric synthesis, primarily centered around the functionalization of the morpholine nitrogen and transformations of the methyl ester group.

1. Synthesis of Chiral Ligands and Auxiliaries: The secondary amine of the morpholine ring serves as a versatile handle for the introduction of various substituents. N-alkylation, N-arylation, N-acylation, and N-sulfonylation reactions allow for the synthesis of a diverse library of chiral ligands. These ligands can then be employed in metal-catalyzed asymmetric reactions, such as hydrogenations, cross-couplings, and cycloadditions, to induce enantioselectivity.

2. Elaboration into Complex Chiral Intermediates: The methyl ester at the C-3 position can be readily transformed into other functional groups, such as amides, alcohols, and aldehydes, without compromising the integrity of the stereocenter. This allows for the elongation of the carbon chain and the introduction of new functionalities, paving the way for the synthesis of complex target molecules.

3. Scaffold for Drug Discovery: The inherent stereochemistry of this compound makes it an ideal starting material for the synthesis of chiral drug candidates. A notable example is its role as a key precursor in some synthetic routes to Aprepitant, a potent antiemetic agent.[2][3]

Key Reactions and Mechanistic Considerations

The hydrochloride salt form of (R)-methyl morpholine-3-carboxylate necessitates careful consideration of reaction conditions. The secondary amine is protonated, rendering it non-nucleophilic. Therefore, a basification step is required prior to any N-functionalization reaction. The choice of base is critical to avoid undesired side reactions, such as hydrolysis of the methyl ester.

A typical workflow for the utilization of this compound is depicted below:

Caption: General workflow for the utilization of this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound.

Protocol 1: N-Boc Protection of (R)-Methyl Morpholine-3-carboxylate

Application Note: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability and ease of removal under acidic conditions.[4] This protocol describes the Boc-protection of the morpholine nitrogen, which is a common first step to enable further transformations of the ester group or to modulate the reactivity of the molecule. A base is required to neutralize the hydrochloride salt and facilitate the reaction with di-tert-butyl dicarbonate.

Materials:

-

This compound

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq.).

-

Suspend the starting material in anhydrous DCM (10 mL per gram of starting material).

-

Cool the suspension to 0 °C in an ice bath.

-

Add triethylamine (2.2 eq.) dropwise to the stirred suspension. Stir for 15 minutes at 0 °C to ensure complete neutralization.

-

Add di-tert-butyl dicarbonate (1.1 eq.) portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure N-Boc protected product.

Quantitative Data Summary:

| Entry | Base (eq.) | Solvent | Time (h) | Yield (%) |

| 1 | Et₃N (2.2) | DCM | 16 | >95 |

| 2 | DIPEA (2.2) | THF | 16 | >95 |

Protocol 2: N-Benzylation of (R)-Methyl Morpholine-3-carboxylate

Application Note: N-alkylation introduces a substituent on the morpholine nitrogen, which can be a key step in the synthesis of chiral ligands or drug intermediates. This protocol details the N-benzylation using benzyl bromide. The choice of a non-nucleophilic base is crucial to prevent side reactions with the alkylating agent.

Materials:

-

This compound

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Water

Procedure:

-

To a dry round-bottom flask, add this compound (1.0 eq.) and anhydrous potassium carbonate (3.0 eq.).

-

Add anhydrous acetonitrile (15 mL per gram of starting material).

-

To the stirred suspension, add benzyl bromide (1.2 eq.) dropwise at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 8-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-